3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one 3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 61995-67-3
VCID: VC15986338
InChI: InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

CAS No.: 61995-67-3

Cat. No.: VC15986338

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one - 61995-67-3

Specification

CAS No. 61995-67-3
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 3,7,8-trimethyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3
Standard InChI Key HJOWNHGHMZHPMH-UHFFFAOYSA-N
Canonical SMILES CC1COC2=C(C1=O)C=CC(=C2C)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C12H16O2C_{12}H_{16}O_2

  • Molecular Weight: 192.26 g/mol

Structural Features

  • The compound contains a benzopyran core with three methyl groups at positions 3, 7, and 8.

  • It also features a ketone group at position 4 within the dihydro-benzopyran ring system.

IUPAC Name

The systematic IUPAC name for this compound is 3,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one.

Synthesis Pathways

The synthesis of 3,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves cyclization reactions starting from phenolic precursors. A general route includes:

  • Starting Materials:

    • A substituted phenol with methyl groups at appropriate positions.

    • A diketone or aldehyde for cyclization.

  • Reaction Conditions:

    • Acidic or basic catalysts to promote cyclization.

    • Solvents such as ethanol or methanol for reaction medium.

  • Mechanism:

    • The phenolic hydroxyl group reacts with the carbonyl compound to form the benzopyran ring system.

    • Subsequent methylation at positions 3, 7, and 8 can be achieved using methylating agents like methyl iodide.

Pharmacological Potential

Benzopyran derivatives are well-known for their diverse biological activities. While specific data on 3,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is limited, related compounds exhibit:

  • Antioxidant Properties: The benzopyran core can scavenge free radicals.

  • Anti-inflammatory Effects: Potential inhibition of pro-inflammatory pathways.

  • Antimicrobial Activity: Effective against certain bacterial and fungal strains.

Industrial Applications

This compound may find applications in:

  • Fragrance Industry: As a precursor for aromatic compounds.

  • Pharmaceutical Synthesis: Used as an intermediate in drug development.

Spectroscopic Techniques

To confirm the structure and purity of the compound:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR will show signals corresponding to methyl groups and aromatic protons.

    • 13C^{13}C-NMR will confirm carbon environments in the molecule.

  • IR (Infrared Spectroscopy):

    • Strong absorption in the carbonyl region (~1700 cm1^{-1}).

    • Aromatic C-H stretching vibrations (~3000 cm1^{-1}).

Chromatography

High-performance liquid chromatography (HPLC) can be used to assess purity and identify impurities.

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